Cas no 2229222-29-9 (1-amino-2-(3-cyclopropylphenyl)propan-2-ol)
1-amino-2-(3-cyclopropylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-2-(3-cyclopropylphenyl)propan-2-ol
- 2229222-29-9
- EN300-1737211
-
- Inchi: 1S/C12H17NO/c1-12(14,8-13)11-4-2-3-10(7-11)9-5-6-9/h2-4,7,9,14H,5-6,8,13H2,1H3
- InChI Key: RKNBRUKUBGWJNI-UHFFFAOYSA-N
- SMILES: OC(C)(CN)C1=CC=CC(=C1)C1CC1
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
1-amino-2-(3-cyclopropylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737211-0.05g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1737211-0.1g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1737211-0.25g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1737211-0.5g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1737211-1.0g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1737211-2.5g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1737211-5.0g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1737211-10.0g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-1737211-1g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1737211-5g |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol |
2229222-29-9 | 5g |
$3396.0 | 2023-09-20 |
1-amino-2-(3-cyclopropylphenyl)propan-2-ol Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-amino-2-(3-cyclopropylphenyl)propan-2-ol
Professional Introduction to 1-amino-2-(3-cyclopropylphenyl)propan-2-ol (CAS No: 2229222-29-9)
The compound 1-amino-2-(3-cyclopropylphenyl)propan-2-ol, identified by its CAS number 2229222-29-9, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif comprising an amino group, a cyclopropylphenyl ring, and a propan-2-ol side chain, has garnered attention due to its potential pharmacological properties and its utility as a building block in the synthesis of more complex drug candidates.
Structurally, 1-amino-2-(3-cyclopropylphenyl)propan-2-ol is characterized by the presence of a secondary amine functionality, which is often a critical pharmacophore in many bioactive molecules. The cyclopropyl substituent on the phenyl ring introduces steric constraints that can influence the molecule's binding affinity and selectivity when interacting with biological targets. Additionally, the hydroxyl group at the 2-position provides a site for further chemical modification, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in exploring molecules that incorporate both amino and hydroxyl groups, as these functionalities are frequently found in natural products and have demonstrated efficacy in modulating various biological pathways. The combination of these groups in 1-amino-2-(3-cyclopropylphenyl)propan-2-ol suggests potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are crucial.
One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The presence of multiple reactive sites allows for diverse chemical transformations, including nucleophilic substitutions, condensation reactions, and oxidation processes. These reactions can be leveraged to create novel analogs with enhanced pharmacokinetic profiles or improved target engagement. For instance, derivatization of the amino group can yield amides or ureas, which are common motifs in drug design.
Recent advancements in computational chemistry have further highlighted the importance of 1-amino-2-(3-cyclopropylphenyl)propan-2-ol as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can effectively interact with enzymes and receptors involved in key metabolic pathways. Specifically, simulations suggest that it may bind to targets associated with metabolic syndrome and neurodegenerative diseases, offering a promising lead for further investigation.
The cyclopropyl moiety, in particular, has been shown to enhance binding affinity through steric interactions with specific residues in protein binding pockets. This feature is particularly relevant in the context of developing small-molecule inhibitors that require tight binding to their targets. Additionally, the phenyl ring provides an aromatic system that can engage in π-stacking interactions, further stabilizing molecular recognition events.
In vitro studies have begun to explore the biological activity of 1-amino-2-(3-cyclopropylphenyl)propan-2-ol, revealing intriguing preliminary results. Early experiments indicate that this compound exhibits moderate activity against certain enzymatic targets, suggesting potential therapeutic applications. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile. These studies will likely involve both high-throughput screening assays and more targeted biochemical investigations.
The synthesis of 1-amino-2-(3-cyclopropylphenyl)propan-2-ol presents an interesting challenge due to the complexity of its structure. While several synthetic routes have been proposed, optimizing yield and purity remains a key consideration for industrial-scale production. Advances in catalytic methods and green chemistry principles may offer solutions to these challenges by reducing waste and improving efficiency.
As our understanding of molecular interactions continues to evolve, compounds like 1-amino-2-(3-cyclopropylphenyl)propan-2-ol will play an increasingly important role in drug discovery efforts. Their unique structural features provide a rich foundation for innovation, enabling the development of next-generation therapeutics that address unmet medical needs. By leveraging both experimental and computational approaches, researchers can harness the potential of this compound to create novel treatments with improved efficacy and reduced side effects.
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